N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridine core substituted with a methyl-pyrazole moiety and an acetamide linker bound to a pyridazinone ring.
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-21-14(6-8-19-21)13-5-4-12(9-17-13)10-18-15(23)11-22-16(24)3-2-7-20-22/h2-9H,10-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZDAQDLPYSNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and the implications of its activity against various biological targets.
Chemical Structure and Properties
The compound features a pyridine ring, a pyrazole moiety, and a pyridazine structure, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 348.41 g/mol. The structural complexity allows for interactions with multiple biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole and pyridine rings followed by the introduction of the oxopyridazine moiety. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives featuring similar structural motifs have shown significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor growth .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways:
- Carbonic Anhydrase (CA) : Several derivatives have demonstrated nanomolar inhibition constants (KIs) against different isoforms of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and edema .
- Cyclooxygenase (COX) : The anti-inflammatory activity is further supported by the inhibition of COX enzymes, particularly COX-2, which is implicated in pain and inflammation. Selective COX inhibitors derived from similar scaffolds have shown IC50 values in the sub-micromolar range .
- Lipoxygenase (LOX) : Compounds based on this structure have also been assessed for LOX inhibition, with promising results indicating moderate to potent activity against this enzyme .
Case Studies
Study 1: Antiproliferative Effects
A study evaluating the antiproliferative effects of various derivatives found that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines with IC50 values ranging from 5 to 15 μM .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of pyridazine derivatives, revealing that some compounds effectively inhibited COX enzymes with selectivity indices suggesting a preference for COX-2 over COX-1, which could minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .
Summary of Biological Activities
| Biological Target | Activity | IC50/KI Values |
|---|---|---|
| Carbonic Anhydrase | Inhibition | 5.3 - 49.7 nM |
| Cyclooxygenase (COX) | Inhibition | 0.05 - 0.14 mM |
| Lipoxygenase (LOX) | Moderate Activity | 2 - 7 μM |
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exhibit significant anticancer properties:
- Mechanism of Action : The compound acts primarily as an inhibitor of the Serine/threonine-protein kinase ATR, which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, the compound can disrupt the cellular mechanisms that allow cancer cells to survive and proliferate.
- Efficacy Against Cancer Cell Lines : Studies have demonstrated that similar pyrazole derivatives show antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer . The mechanism often involves inducing apoptosis through caspase activation and modulation of cell cycle regulators.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial applications:
- Inhibition of Bacterial Growth : Pyrazole derivatives have been reported to inhibit the growth of bacteria, making them candidates for new antibiotic development. For instance, compounds with similar structures have shown effectiveness against strains such as E. coli and Staphylococcus aureus .
- Potential for Novel Antibiotics : The unique combination of pyrazole and pyridine rings may enhance the compound's ability to target bacterial enzymes or receptors, paving the way for new antimicrobial agents .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties:
- Mechanism : Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
- Clinical Relevance : Given the role of inflammation in diseases like rheumatoid arthritis and other autoimmune disorders, this compound could be explored as a therapeutic option in managing chronic inflammatory conditions.
Neuroprotective Potential
Emerging studies suggest that this compound may offer neuroprotective benefits:
- Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant properties in preclinical models, indicating potential applications in treating epilepsy and other neurological disorders .
- Neuroprotection : The ability to protect neurons from damage could make this compound valuable in developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies highlight the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores and substitution patterns. Below is a detailed analysis derived from the provided evidence and inferred trends:
Pyridine-Pyrazole Hybrids
- Key Example: The patent-specified compound 1-(6-Amino-5-cyanopyridin-2-yl)-N-(5-chlor-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamid . Structural Similarities: Both compounds integrate pyridine and pyrazole rings. The target compound substitutes the pyridine with a methyl-pyrazole group, while the patent compound uses a triazole-substituted pyridine with a trifluoromethyl-pyrazole. Functional Differences: The patent compound includes electron-withdrawing groups (cyano, trifluoromethyl) and a triazole, which enhance metabolic stability and binding affinity in kinase inhibitors. The target compound’s pyridazinone and methyl-pyrazole may prioritize hydrogen-bonding interactions over electronic effects.
Pyridazinone-Containing Derivatives
- Key Example: N-(((3S,3aS)-7-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 58) . Structural Similarities: Both compounds employ acetamide linkers and nitrogen-rich heterocycles (pyridazinone in the target vs. tetrazole in Compound 58). Functional Differences: Compound 58’s tetrazole ring acts as a bioisostere for carboxylic acids, improving solubility and bioavailability.
Substituent Impact on Pharmacokinetics
Research Findings and Hypotheses
Binding Affinity: The target compound’s pyridazinone may compete with ATP-binding pockets in kinases, akin to pyridazinone derivatives in literature. Its methyl-pyrazole could reduce steric hindrance compared to bulkier substituents in the patent compound .
Metabolic Stability : The absence of strong electron-withdrawing groups (e.g., trifluoromethyl) suggests faster hepatic clearance than the patent compound but better solubility than Compound 58’s tetrazole .
Selectivity: Pyridazinone’s planar structure may favor interactions with flat binding sites (e.g., PDE inhibitors), diverging from the patent compound’s kinase focus or Compound 58’s protease targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves coupling pyrazole and pyridazine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, pyridazine acetamide derivatives are often synthesized by reacting chloropyridazines with amine-functionalized intermediates under reflux in aprotic solvents like DMF .
- Characterization : Use -NMR and -NMR to confirm bond formation, LC-MS for purity assessment, and FT-IR to track functional groups (e.g., C=O stretches at ~1650–1700 cm) .
Q. How can researchers validate the structural integrity of this compound and its analogs?
- Approach : X-ray crystallography is ideal for resolving ambiguities in regiochemistry, especially for pyridazine and pyrazole ring connectivity. For rapid screening, compare experimental -NMR shifts with density functional theory (DFT)-calculated chemical shifts .
- Data Interpretation : Monitor diagnostic peaks, such as pyridazine NH protons (δ 10–12 ppm) and acetamide carbonyl carbons (δ 165–170 ppm) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Protocols :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADPH cofactors.
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC values .
- Controls : Include structurally related compounds (e.g., pyridazinone derivatives lacking the pyrazole methyl group) to isolate structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
- Analysis :
- Assess membrane permeability via PAMPA assays or Caco-2 cell models to determine if poor cellular uptake explains discrepancies.
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to targets, ruling out false positives from aggregation artifacts .
- Case Study : A pyridazinone analog showed strong enzyme inhibition but no cellular activity due to efflux by P-glycoprotein; this was confirmed with verapamil co-treatment .
Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?
- Process Chemistry :
- Replace batch reactors with flow chemistry to improve heat transfer and reduce side reactions (e.g., hydrolysis of acetamide).
- Use immobilized catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to enhance recyclability .
Q. How can computational methods guide SAR for pyridazine-pyrazole hybrids?
- Tools :
- Perform molecular docking (AutoDock Vina) to prioritize substituents at the pyridazine 3-position for target engagement.
- Use QSAR models trained on IC data to predict bioactivity of novel analogs .
- Validation : Compare predicted vs. experimental IC values for a test set of 20 derivatives; R > 0.7 confirms model reliability .
Conflict Resolution & Data Gaps
Q. How to address inconsistent enzymatic vs. cellular potency in lead analogs?
- Hypothesis Testing :
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions.
- Metabolic stability : Incubate compounds with liver microsomes (human/rat) to assess CYP-mediated degradation .
Q. What analytical techniques resolve stereochemical uncertainties in synthetic intermediates?
- Advanced Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
